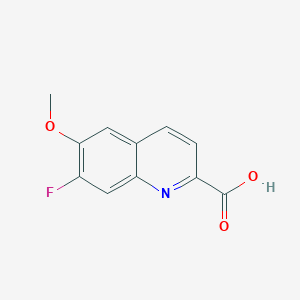

7-Fluoro-6-methoxyquinoline-2-carboxylic acid

Overview

Description

7-Fluoro-6-methoxyquinoline-2-carboxylic acid is a fluorinated quinoline derivative with the molecular formula C11H8FNO3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-6-methoxyquinoline-2-carboxylic acid typically involves the introduction of a fluorine atom and a methoxy group onto the quinoline ring. One common method includes the cyclization of appropriate precursors followed by functional group modifications. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-6-methoxyquinoline-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinoline compounds .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of quinoline compounds, including 7-fluoro-6-methoxyquinoline-2-carboxylic acid, exhibit significant antimicrobial properties. A study highlighted the compound's effectiveness against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. The structure-activity relationship (SAR) studies indicated that modifications at the C-6 position enhance the compound's activity against both replicating and non-replicating strains of M. tuberculosis .

Inhibition of DNA Gyrase

The compound has been identified as an inhibitor of bacterial DNA gyrase, an essential enzyme for bacterial DNA replication and transcription. This inhibition is crucial for developing new antibiotics targeting resistant bacterial strains. The effectiveness of this compound in this role positions it as a potential lead compound in the search for novel antibacterial agents .

P-glycoprotein Inhibition

Recent studies have focused on the ability of quinoline derivatives to inhibit P-glycoprotein, a protein that plays a significant role in drug resistance in cancer therapy. Compounds based on the structure of this compound have shown promising results in overcoming multidrug resistance in cancer cells, making them candidates for further development in cancer treatment .

Neuroprotective Effects

Emerging research indicates that quinoline derivatives may possess neuroprotective properties, particularly in models of ischemic stroke. Compounds similar to this compound have been evaluated for their ability to mitigate neuronal damage during ischemic events, suggesting potential applications in treating neurodegenerative diseases .

Anticancer Properties

The anticancer potential of quinoline derivatives is another area of active investigation. Studies have shown that specific modifications can enhance cytotoxicity against various cancer cell lines, including multidrug-resistant strains. This opens avenues for developing targeted cancer therapies based on quinoline structures .

Fluorescent Sensors

This compound and its derivatives are being explored as components in fluorescent sensors for detecting metal ions such as zinc and chlorine. These sensors are vital for environmental monitoring and biochemical assays due to their sensitivity and specificity .

Organic Light Emitting Diodes (OLEDs)

The unique photophysical properties of quinoline compounds make them suitable candidates for use in OLED technology. Their ability to emit light upon excitation can be harnessed in developing more efficient lighting and display technologies .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 7-Fluoro-6-methoxyquinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or interfering with cellular processes. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

6-Methoxyquinoline: Lacks the fluorine atom, which may result in different chemical and biological properties.

7-Fluoroquinoline:

Quinoline-2-carboxylic acid: Lacks both the fluorine and methoxy groups, making it less versatile in certain applications.

Uniqueness

7-Fluoro-6-methoxyquinoline-2-carboxylic acid is unique due to the presence of both the fluorine and methoxy groups, which confer distinct chemical properties and enhance its potential for various applications. The combination of these functional groups allows for greater versatility in chemical reactions and potential biological activities .

Biological Activity

7-Fluoro-6-methoxyquinoline-2-carboxylic acid (FMQCA) is a derivative of quinoline that has gained attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of FMQCA, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

FMQCA is characterized by the presence of a fluorine atom at the 7-position and a methoxy group at the 6-position of the quinoline ring. Its chemical formula is , with a molecular weight of approximately 221.19 g/mol. The structural modifications contribute to its biological properties, particularly its interaction with biological targets.

FMQCA exhibits its biological activity through several mechanisms, primarily by inhibiting key enzymes and cellular processes:

- Inhibition of DNA Gyrase : Similar to other quinoline derivatives, FMQCA has been shown to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication. This inhibition leads to bacterial cell death, making it a candidate for treating infections caused by Mycobacterium tuberculosis (Mtb) and other pathogens .

- P-Glycoprotein Inhibition : Recent studies have indicated that FMQCA can inhibit P-glycoprotein (P-gp), a protein that plays a significant role in drug resistance in cancer cells. This action enhances the efficacy of co-administered chemotherapeutic agents .

Antimicrobial Activity

FMQCA has demonstrated significant antimicrobial properties against various bacterial strains:

- Mycobacterium tuberculosis : In vitro studies reveal that FMQCA exhibits potent activity against both replicating and non-replicating forms of Mtb. The minimum inhibitory concentration (MIC) for effective strains was found to be lower than that of many existing anti-TB drugs, indicating its potential as an alternative treatment .

- Other Bacteria : FMQCA also shows activity against Gram-positive and Gram-negative bacteria, although specific MIC values vary depending on the strain tested.

Anticancer Activity

The anticancer potential of FMQCA has been evaluated in several studies:

- Cell Line Studies : In vitro tests on various cancer cell lines (e.g., A549 lung cancer cells and MCF-7 breast cancer cells) have shown that FMQCA can induce cytotoxic effects. The IC50 values indicate moderate potency compared to standard chemotherapeutics like cisplatin .

- Mechanistic Insights : The anticancer activity is attributed to apoptosis induction and cell cycle arrest in cancer cells, potentially mediated through P-gp inhibition and subsequent accumulation of chemotherapeutic agents within the cells .

Case Studies

Several case studies have highlighted the efficacy of FMQCA in different biological contexts:

- Study on Mycobacterium tuberculosis :

- P-Glycoprotein Inhibition Study :

Comparative Efficacy Table

| Compound | Target Pathogen/Cancer Type | MIC/IC50 Value | Mechanism |

|---|---|---|---|

| This compound | Mycobacterium tuberculosis | < 16 µg/mL | DNA gyrase inhibition |

| This compound | A549 Lung Cancer Cells | ~30 µM | P-glycoprotein inhibition |

| Other quinoline derivatives | Various | Varies | Varies |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 7-Fluoro-6-methoxyquinoline-2-carboxylic acid, and what are their critical challenges?

- Answer : Synthesis typically involves sequential functionalization of the quinoline core. For example:

-

Step 1 : Introduction of fluorine via electrophilic substitution or halogen exchange, requiring precise temperature control (e.g., -10°C to 40°C) to avoid side reactions.

-

Step 2 : Methoxylation using nucleophilic substitution (e.g., NaOMe/CuI catalysis) or directed ortho-metalation strategies.

-

Step 3 : Carboxylic acid group installation via oxidation of methyl groups or hydrolysis of nitriles.

-

Key Challenges : Regioselectivity in fluorination, methoxy group stability under acidic/basic conditions, and purification of intermediates using column chromatography or recrystallization .

Method Yield Range Purity (HPLC) Limitations Halogen Exchange 45–60% ≥95% Requires anhydrous conditions Directed Metalation 55–70% ≥98% Sensitive to oxygen Nitrile Hydrolysis 60–75% ≥97% Harsh acidic conditions

Q. Which analytical techniques are essential for structural confirmation and purity assessment of this compound?

- Answer :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions; 19F NMR identifies fluorine environment (δ ≈ -110 to -120 ppm for aromatic F) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C11H8FNO3).

- HPLC-PDA : Assesses purity (>98% required for biological assays) and detects regioisomers.

- X-ray Crystallography : Resolves ambiguous stereochemistry or tautomeric forms .

Advanced Research Questions

Q. How can computational modeling optimize the regioselectivity of fluorine and methoxy substitutions in quinoline derivatives?

- Answer :

- Density Functional Theory (DFT) : Predicts reactive sites by calculating Fukui indices or local electrophilicity. For example, C-6 methoxy groups may deactivate adjacent positions, directing fluorine to C-7 .

- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways (e.g., DMF vs. THF).

- Case Study : Meta-substituted quinolines show higher fluorination yields at C-7 when methoxy groups are electron-donating .

Q. How should researchers address contradictory biological activity data in antimicrobial assays for derivatives of this compound?

- Answer : Contradictions often arise from:

- Variable Purity : Impurities (e.g., regioisomers) may skew results. Validate via HPLC and NMR.

- Assay Conditions : Differences in bacterial strains, inoculum size, or incubation time. Standardize protocols using CLSI guidelines.

- Mechanistic Studies : Use isogenic bacterial strains (e.g., efflux pump knockouts) to isolate target interactions.

- Orthogonal Assays : Combine MIC (Minimum Inhibitory Concentration) with time-kill kinetics to confirm bactericidal vs. bacteriostatic effects .

Q. What strategies mitigate degradation of the methoxy group during prolonged storage or under biological conditions?

- Answer :

- Stabilization : Store at -20°C under inert gas (N2/Ar) to prevent oxidation.

- Prodrug Design : Replace the methoxy group with a stable protecting group (e.g., acetoxymethyl) that hydrolyzes in vivo.

- pH Optimization : Formulate derivatives as sodium salts (pH 7–8) to reduce acid-catalyzed demethylation .

Q. Methodological Considerations

- Experimental Design : Include control groups (e.g., unsubstituted quinoline) and triplicate measurements for statistical rigor.

- Data Interpretation : Use multivariate analysis (e.g., PCA) to correlate structural features (e.g., logP, polar surface area) with biological activity.

- Ethical Compliance : Adhere to institutional guidelines for handling fluorinated compounds, which may exhibit toxicity or environmental persistence .

Properties

IUPAC Name |

7-fluoro-6-methoxyquinoline-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO3/c1-16-10-4-6-2-3-8(11(14)15)13-9(6)5-7(10)12/h2-5H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSVBEMBCERDWSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=CC(=N2)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.